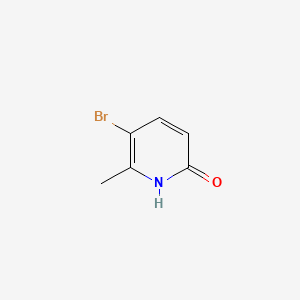
3-溴-6-羟基-2-甲基吡啶
描述
The compound of interest, 3-Bromo-6-hydroxy-2-methylpyridine, is a brominated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The presence of a bromine atom and a hydroxyl group in the compound suggests potential reactivity for further chemical transformations.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is crucial for their reactivity and interaction with other molecules. X-ray diffraction analysis has been used to determine the structure of such compounds, as seen in the study of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride . The molecular structure, spectral analysis, and physicochemical studies of 3-Bromo-2-hydroxypyridine were investigated using DFT and HF methods, which could provide insights into the electronic properties and reactivity of 3-Bromo-6-hydroxy-2-methylpyridine .
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions due to the presence of a reactive bromine atom. For example, 3-Hydroxypyridine, a related compound, underwent successive 1,3-dipolar and Michael addition reactions . The bromine atom in such compounds can act as a good leaving group, facilitating nucleophilic substitution reactions, as demonstrated in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . These reactions are indicative of the potential chemical transformations that 3-Bromo-6-hydroxy-2-methylpyridine may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. The presence of substituents like bromine and hydroxyl groups can affect the compound's boiling point, solubility, and stability. Theoretical investigations, such as those performed on 3-Bromo-2-hydroxypyridine, can provide valuable information on molecular electrostatic potential, frontier orbital gap, and UV-visible spectrum, which are relevant for understanding the properties of 3-Bromo-6-hydroxy-2-methylpyridine . Additionally, the study of intermolecular interactions and thermodynamic functions can shed light on the behavior of such compounds under different conditions .
科学研究应用
医药中间体
该化合物用作药物合成中的中间体,表明其在各种药物开发中的作用 .
有机合成
DNA合成
它已被用于体外DNA合成,表明其在遗传研究和生物技术中的重要性 .
抗组胺药
该化合物参与合成抗组胺药,如三丙胺和美吡拉明,用于治疗过敏反应 .
杀菌剂和除草剂
它还用于生产杀菌剂和除草剂,突出了其在农业和害虫防治中的作用 .
防水剂
安全和危害
3-Bromo-6-hydroxy-2-methylpyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1. It can cause skin irritation and serious eye damage . Precautionary measures include wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, rinse thoroughly with water and seek medical attention .
生化分析
Biochemical Properties
3-Bromo-6-hydroxy-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate to 2-(acetamidomethylene)succinate . The nature of these interactions involves the binding of 3-Bromo-6-hydroxy-2-methylpyridine to the active site of the enzyme, influencing its catalytic activity. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.
Molecular Mechanism
At the molecular level, 3-Bromo-6-hydroxy-2-methylpyridine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, the binding of 3-Bromo-6-hydroxy-2-methylpyridine to 3-hydroxy-2-methylpyridinecarboxylate dioxygenase results in the modulation of the enzyme’s catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-6-hydroxy-2-methylpyridine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 3-Bromo-6-hydroxy-2-methylpyridine may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 3-Bromo-6-hydroxy-2-methylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, 3-Bromo-6-hydroxy-2-methylpyridine can induce toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in experimental studies involving 3-Bromo-6-hydroxy-2-methylpyridine.
Metabolic Pathways
3-Bromo-6-hydroxy-2-methylpyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its interaction with 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which plays a role in the catabolism of pyridine derivatives . The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites within cells. Additionally, 3-Bromo-6-hydroxy-2-methylpyridine may affect the activity of other enzymes involved in related metabolic processes, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-6-hydroxy-2-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of 3-Bromo-6-hydroxy-2-methylpyridine can affect its bioavailability and the extent of its interactions with target biomolecules. Additionally, the compound’s accumulation in specific tissues may influence its overall biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Bromo-6-hydroxy-2-methylpyridine is critical for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . The localization of 3-Bromo-6-hydroxy-2-methylpyridine within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria could affect cellular energy metabolism.
属性
IUPAC Name |
5-bromo-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHCRBDEJPQFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370296 | |
| Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54923-31-8 | |
| Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)










![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)

